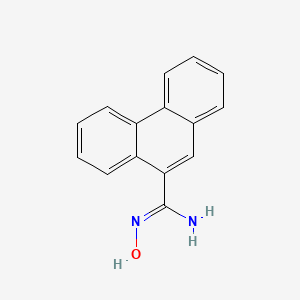

N-羟基菲-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Hydroxyphenanthrene-9-carboximidamide” is a chemical compound with the molecular formula C15H12N2O and a molecular weight of 236.27 . It is a derivative of 9-Hydroxyphenanthrene, which is an important derivative of phenanthrene used in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of “N-Hydroxyphenanthrene-9-carboximidamide” and its derivatives is a challenging process due to the lack of strategies for regioselective functionalization, especially on C1–C8 sites . Phenanthrene, the second most abundant polycyclic aromatic hydrocarbon in coal tar, can be used for large-scale preparation of 9-hydroxyphenanthrene .科学研究应用

与人血清白蛋白的相互作用

对 9-羟基菲(菲的代表性羟基代谢物)的研究表明其对生物体的潜在危害。一项研究使用多光谱和分子对接技术研究了人血清白蛋白(HSA)与 9-羟基菲之间的分子相互作用。研究发现,9-羟基菲通过混合的静态和动态过程猝灭 HSA 荧光,形成 1:1 复合物。这种强结合是自发的,由熵驱动,表明对理解多环芳烃 (PAH) 的羟基代谢物对功能性生物大分子潜在影响具有重要意义 (Jing Zhang et al., 2020)。

菲的生物降解

另一项研究重点关注内生真菌 Phomopsis liquidambari 在体外和体内生物降解菲(一种广泛存在的 PAH 污染物)的过程。本研究提供了该真菌菲降解代谢机制的见解,以及其通过 P. liquidambari-水稻组合进行生物修复的潜力。该真菌能够利用菲作为碳源和能源,在 10 天后去除超过 77% 的添加菲,突出了其应对菲污染胁迫并减轻其在植物中积累的能力 (W. Fu et al., 2018)。

羟基化菲的抗氧化活性

此外,已经研究了作为顺式限制性白藜芦醇类似物的羟基化菲的合成和抗氧化活性。本研究旨在设计羟基化菲(羟基数量和位置不同),并评估其抗氧化活性。研究发现,大多数羟基化菲表现出比白藜芦醇更有效的抗氧化活性,其中 2,4,6-三羟基菲表现出优异的活性。这表明羟基化菲可能是一种新型的白藜芦醇定向抗氧化剂 (De-Jun Ding et al., 2012)。

未来方向

The future research direction of 9-hydroxyphenanthrene, a derivative of “N-Hydroxyphenanthrene-9-carboximidamide”, involves the development of methods for regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites . This could potentially expand its applications in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry .

作用机制

Target of Action

Phenanthrene-9-carboxamidoxime, also known as N-Hydroxyphenanthrene-9-carboximidamide or MFCD28166167, is a complex compound with a variety of potential targets. One of the primary targets of phenanthrene and its derivatives is DNA . Due to its planar structure, phenanthrene and its derivatives can intercalate between the DNA base pairs and inhibit the enzymes involved in the synthesis of DNA .

Mode of Action

The compound interacts with its targets primarily through intercalation . This process involves the insertion of phenanthrene-9-carboxamidoxime molecules between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting the enzymes that are involved in DNA synthesis .

Result of Action

The molecular and cellular effects of Phenanthrene-9-carboxamidoxime’s action are diverse. In zebrafish cardiomyocytes, phenanthrene exposure resulted in a significant shortening of action potential duration . This could potentially reduce refractoriness and increase susceptibility to certain arrhythmia triggers, such as premature ventricular contractions .

生化分析

Biochemical Properties

Phenanthrene-9-carboxamidoxime, like other phenanthrene derivatives, can interact with various biomolecules. For instance, phenanthrene has been found to induce oxidative stress in organisms such as earthworms, leading to damage to biomacromolecules including lipids, proteins, and DNA

Cellular Effects

Studies on phenanthrene have shown that it can induce oxidative stress, leading to cellular damage . It can also affect microbial electricity generation, suggesting it may influence cellular energy production .

Molecular Mechanism

Phenanthrene has been found to induce oxidative stress, leading to damage to biomacromolecules

Temporal Effects in Laboratory Settings

The temporal effects of Phenanthrene-9-carboxamidoxime in laboratory settings are not well-documented. Studies on phenanthrene have shown that its effects can change over time. For instance, phenanthrene has been found to induce oxidative stress in earthworms, with effects increasing over a 14-day exposure period .

Dosage Effects in Animal Models

The effects of Phenanthrene-9-carboxamidoxime at different dosages in animal models are not well-documented. Studies on phenanthrene have shown that its effects can vary with dosage. For instance, phenanthrene has been found to have a relatively high toxicity to earthworms, with the LC50 determined to be 56.68 mg kg−1 after a 14-day exposure .

Metabolic Pathways

Studies on phenanthrene have shown that it can be metabolized by plants, with intermediate degradation compounds identified .

Transport and Distribution

Studies on phenanthrene have shown that it can be taken up by plant roots and translocated to various aerial parts .

Subcellular Localization

Studies on phenanthrene have shown that it can accumulate in plant root cell walls and organelles .

属性

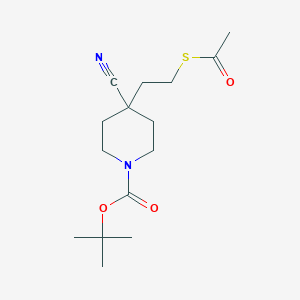

IUPAC Name |

N'-hydroxyphenanthrene-9-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(17-18)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,18H,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHLPYXRSPWJRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2933752.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2933754.png)

![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B2933762.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2933764.png)

![Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2933766.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933768.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933771.png)